Butanenitrile, 3-methyl-4-oxo-, (3S)-
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Overview
Description
Butanenitrile, 3-methyl-4-oxo-, (3S)- is an organic compound with the molecular formula C5H7NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) on a butane backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanenitrile, 3-methyl-4-oxo-, (3S)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH), to form the nitrile group. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Butanenitrile, 3-methyl-4-oxo-, (3S)- may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butanenitrile, 3-methyl-4-oxo-, (3S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or secondary alcohols.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
Butanenitrile, 3-methyl-4-oxo-, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanenitrile, 3-methyl-4-oxo-, (3S)- depends on its specific application. In chemical reactions, the nitrile and ketone groups are the primary reactive sites. The nitrile group can undergo nucleophilic addition or substitution, while the ketone group can participate in various carbonyl chemistry reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile, 4-oxo-: Similar in structure but differs in the position of the ketone group.
Butanenitrile, 3-methyl-: Lacks the ketone group, making it less reactive in certain chemical reactions.
Butanenitrile, 3-methyl-4-oxo-, (3R)-: The enantiomer of Butanenitrile, 3-methyl-4-oxo-, (3S)-, with different stereochemistry.
Uniqueness
Butanenitrile, 3-methyl-4-oxo-, (3S)- is unique due to its specific stereochemistry and the presence of both nitrile and ketone functional groups. This combination of features makes it a versatile compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
702998-98-9 |
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Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
(3S)-3-methyl-4-oxobutanenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(4-7)2-3-6/h4-5H,2H2,1H3/t5-/m0/s1 |
InChI Key |
GSDBCUROWGFXAT-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CC#N)C=O |
Canonical SMILES |
CC(CC#N)C=O |
Origin of Product |
United States |
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